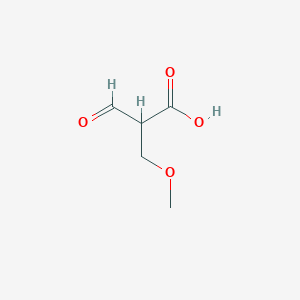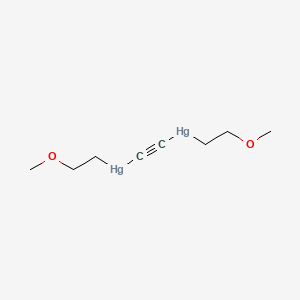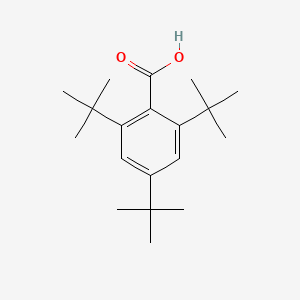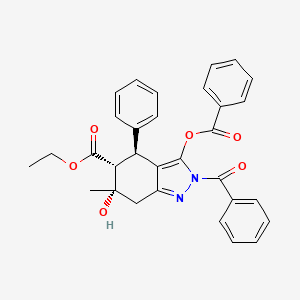
Diethyl (3-chloro-2-hydroxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-chloro-2-hydroxypropyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 3-chloro-2-hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-chloro-2-hydroxypropyl)phosphonate typically involves the reaction of diethyl phosphite with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (3-chloro-2-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to diethyl (3-chloro-2-hydroxypropyl)phosphine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC or DMP in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonate esters with carbonyl functionalities.
Reduction: Phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl (3-chloro-2-hydroxypropyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (3-chloro-2-hydroxypropyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The phosphonate group can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl and chloro groups provide sites for further functionalization, allowing the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Diethyl (3-hydroxypropyl)phosphonate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Diethyl (3-chloro-2-oxopropyl)phosphonate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness: Diethyl (3-chloro-2-hydroxypropyl)phosphonate is unique due to the presence of both a chloro and a hydroxyl group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUSKSJNRIVCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(CCl)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556004 |
Source


|
| Record name | Diethyl (3-chloro-2-hydroxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65345-16-6 |
Source


|
| Record name | Diethyl (3-chloro-2-hydroxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)



![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)


![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)





